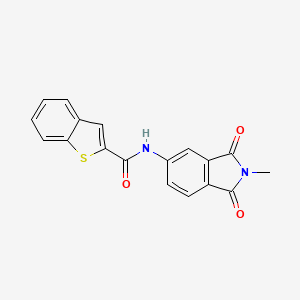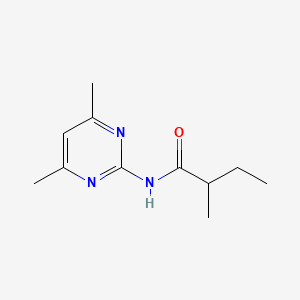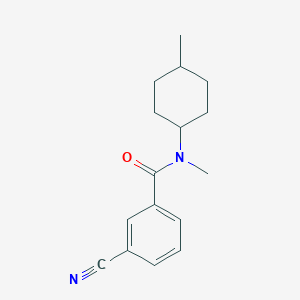
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide, also known as MOL-5441, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in embryonic development and tissue regeneration, as well as in cancer and other diseases. MOL-5441 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases.
Mécanisme D'action
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide inhibits the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development and tissue regeneration, as well as in cancer and other diseases. The Wnt/β-catenin signaling pathway is activated in many types of cancer, including colon cancer, breast cancer, and liver cancer. By inhibiting this pathway, N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of tumor growth in animal models of cancer. N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has also been shown to reduce the expression of genes involved in the Wnt/β-catenin signaling pathway, including c-Myc and cyclin D1.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide in lab experiments include its high purity and high yield, as well as its specificity for the Wnt/β-catenin signaling pathway. However, the limitations of using N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide in lab experiments include its potential toxicity and the need for further optimization of its synthesis and delivery.
Orientations Futures
There are several future directions for the study of N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide, including:
1. Further optimization of its synthesis and delivery to improve its efficacy and reduce its toxicity.
2. Clinical trials to evaluate its safety and efficacy as a therapeutic agent for cancer and other diseases.
3. Investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and osteoporosis.
4. Study of its mechanism of action and interaction with other signaling pathways.
5. Development of combination therapies with other drugs to enhance its efficacy and reduce the risk of drug resistance.
Méthodes De Synthèse
The synthesis of N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide involves several steps, including the reaction of 2-aminobenzothiophene with 2-chloroacetyl chloride to form N-(2-chloroacetyl)-2-aminobenzothiophene, which is then reacted with 2-methyl-1,3-dioxoisoindoline to form N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide. The synthesis of N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential as a therapeutic agent for cancer and other diseases. Preclinical studies have shown that N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has also been shown to inhibit tumor growth in animal models of cancer.
Propriétés
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c1-20-17(22)12-7-6-11(9-13(12)18(20)23)19-16(21)15-8-10-4-2-3-5-14(10)24-15/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBDJPPHQDBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)
![1-(2-cyano-2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B7540209.png)



![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)


![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)
![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)